molecular formula C10H10O3 B151038 Methyl 2-oxo-2-(o-tolyl)acetate CAS No. 34966-54-6

Methyl 2-oxo-2-(o-tolyl)acetate

Cat. No. B151038
CAS RN: 34966-54-6
M. Wt: 178.18 g/mol
InChI Key: QMJRGFDWGOXABE-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2-(o-tolyl)acetate” is a chemical compound with the molecular formula C10H10O3 . It is used in scientific research and its applications range from drug synthesis to material science.


Synthesis Analysis

The synthesis of “Methyl 2-oxo-2-(o-tolyl)acetate” involves a series of chemical reactions . The preparation method has the advantages that the reaction raw materials are cheap and easy to obtain, and the production cost can be greatly reduced .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-2-(o-tolyl)acetate” is represented by the formula C10H10O3 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, UPLC .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-oxo-2-(o-tolyl)acetate” are complex and require careful analysis .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2-(o-tolyl)acetate” has a molecular weight of 178.18 . It is a solid substance that is white to off-white in color . It has a melting point of 66-68°C, a boiling point of 282°C, and a density of 1.07 .

Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

“Methyl 2-oxo-2-(o-tolyl)acetate” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline and quinazolinone, nitrogen-containing heterocycles that have received significant attention due to their distinct biopharmaceutical activities .

Methods of Application

While the specific methods of application for “Methyl 2-oxo-2-(o-tolyl)acetate” are not detailed, the synthesis of related compounds involves the use of acid-catalyzed ring enlargement. This suggests that similar synthetic strategies might be applicable for the synthesis of “Methyl 2-oxo-2-(o-tolyl)acetate”, potentially involving catalysis under specific conditions.

Results or Outcomes

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Application in Material Science

Summary of the Application

“Methyl 2-oxo-2-(o-tolyl)acetate” can be used in material science .

Safety And Hazards

“Methyl 2-oxo-2-(o-tolyl)acetate” has several hazard statements including H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396148
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2-(o-tolyl)acetate

CAS RN

34966-54-6
Record name Methyl (2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.1 g (0.21 mol) of magnesium was placed in 300 ml of dry ether and 34.18 g (0.2 mol) of 2-bromotoluene was added dropwise thereto under a nitrogen atmosphere to prepare a Grignard reagent. The Grignard reagent solution was cooled to −78° C. and 23.6 g (0.2 mol) of dimethyl oxalate was added dropwise thereto. The resulting solution was stirred for 30 minutes, mixed with crushed ice, acidified with 20% hydrochloric acid and then extracted with ether. The organic layer was washed three times with water, dried over magnesium sulfate, and the solvent was removed under a reduced pressure to obtain a residue. The residue was subjected to column chromatography using a mixture of n-hexane and ethyl acetate (9:1) as an eluent to obtain 24.2 g (yield 68%) of the title compound as a colorless liquid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
34.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
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0 (± 1) mol
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reactant
Reaction Step Four
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23.6 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
300 mL
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solvent
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0 (± 1) mol
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Yield
68%

Synthesis routes and methods II

Procedure details

1.4 g (10 millimoles) of ortho-methylacetophenone, 2.0 g of potassium hydroxide, 200 ml of pyridine and 100 ml of water are initially taken at +10° C. 5 g of potassium permanganate in 250 ml of water are added dropwise and the mixture is stirred for 2 hours at this temperature. Thereafter, sodium bisulfite solution is added dropwise until the red coloration of the mixture vanishes. The mixture is filtered, the filtrate is acidified with concentrated hydrochloric acid and filtered again and this filtrate is extracted with 5×50 ml of methyl tert-butyl ether. The organic phase is dried over sodium sulfate and evaporated down and the residue is then directly reacted further (ratio of ketoacid to benzoic acid 8-9:1 according to 1H-NMR). 2.0 g of the above mixture in 20 ml of dichloromethane are initially taken and 1.6 g (16 millimoles) of triethylamine are added. 1.5 g (16 millimoles) of methyl chloroformate are added dropwise at room temperature. After 1 hour at this temperature, the mixture is extracted with phosphate buffer (pH 7) and evaporation and distillation are carried out.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
above mixture
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
1.6 g
Type
reactant
Reaction Step Eight
Quantity
1.5 g
Type
reactant
Reaction Step Nine
Quantity
20 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-2-(o-tolyl)acetate
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Methyl 2-oxo-2-(o-tolyl)acetate

Citations

For This Compound
1
Citations
C Lv, R Zhao, X Wang, D Liu, T Muschin… - The Journal of …, 2023 - ACS Publications
Here, we demonstrate that α-C–H and C–N bonds of unactivated secondary amides can be activated simultaneously by the copper catalyst to synthesize α-ketoamides or α-ketoesters …
Number of citations: 3 pubs.acs.org

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